Superior IDH2 R140Q Enzymatic Inhibitory Potency vs. FDA-Approved Enasidenib (AG-221)
Idh2R140Q-IN-1 (compound C6) demonstrated superior inhibitory potency against the IDH2 R140Q mutant enzyme compared to the FDA-approved IDH2 inhibitor enasidenib (AG-221) [1]. The macrocyclic design of C6 resulted in a 6.1 nM IC50 value, representing a 16.4-fold improvement over enasidenib [1][2]. This comparison is derived from the same primary research study where both compounds were evaluated [1].
| Evidence Dimension | IDH2 R140Q enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 6.1 nM |
| Comparator Or Baseline | Enasidenib (AG-221): 100 nM |
| Quantified Difference | ~16.4-fold more potent |
| Conditions | Enzymatic assay; reported in primary publication (Eur. J. Med. Chem. 2020) [1]; comparator IC50 value consistent with published data (Cancer Discov. 2017) [2] |
Why This Matters
For procurement decisions, a 16.4-fold potency advantage directly translates to a lower compound concentration required to achieve equivalent target engagement in enzymatic assays, reducing off-target risk and enabling more robust biochemical profiling.
- [1] Chen, G. et al. Structure-based design, synthesis and bioactivity evaluation of macrocyclic inhibitors of mutant isocitrate dehydrogenase 2 (IDH2) displaying activity in acute myeloid leukemia cells. Eur. J. Med. Chem. 203, 112573 (2020). View Source
- [2] Yen, K. et al. AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations. Cancer Discov. 7, 478–493 (2017). View Source
